molecular formula C10H7ClN2O B13702440 3-(2-Chlorophenyl)pyrazin-2(1H)-one

3-(2-Chlorophenyl)pyrazin-2(1H)-one

Cat. No.: B13702440
M. Wt: 206.63 g/mol
InChI Key: FPKWYKJFDTYRFK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)pyrazin-2(1H)-one typically involves the condensation of 2-chlorobenzoyl chloride with pyrazine-2-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Pyrazine derivatives.

    Substitution: Various substituted phenyl-pyrazinones.

Scientific Research Applications

3-(2-Chlorophenyl)pyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)pyrazin-2(1H)-one: Similar structure but with a fluorine atom instead of chlorine.

    3-(2-Bromophenyl)pyrazin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine.

    3-(2-Methylphenyl)pyrazin-2(1H)-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

3-(2-Chlorophenyl)pyrazin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-(2-chlorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14)

InChI Key

FPKWYKJFDTYRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CNC2=O)Cl

Origin of Product

United States

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